molecular formula C14H15N3O2S B14932586 N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide

Cat. No.: B14932586
M. Wt: 289.35 g/mol
InChI Key: WTBSZFMZDUQCFI-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains both a thiophene and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carbamoyl, ethyl, and methyl groups through a series of substitution reactions. The pyridine ring is then attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of recyclable catalysts and solvents would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the carbamoyl and pyridine groups, which can engage in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-2-carboxamide
  • N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-4-carboxamide
  • N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)benzamide

Uniqueness

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide is unique due to the specific positioning of the carbamoyl and pyridine groups, which may result in distinct chemical reactivity and biological activity compared to its analogs. The combination of the thiophene and pyridine rings also contributes to its unique properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H15N3O2S/c1-3-10-8(2)20-14(11(10)12(15)18)17-13(19)9-5-4-6-16-7-9/h4-7H,3H2,1-2H3,(H2,15,18)(H,17,19)

InChI Key

WTBSZFMZDUQCFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CN=CC=C2)C

Origin of Product

United States

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